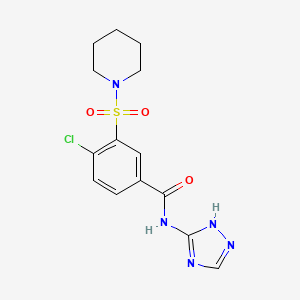

4-chloro-3-(piperidin-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide

Description

This compound belongs to the benzamide class, featuring a chloro substituent at position 4, a piperidin-1-ylsulfonyl group at position 3, and a 4H-1,2,4-triazole-3-yl moiety as the amide substituent. Its molecular formula is C₁₄H₁₆ClN₅O₃S, with a molecular weight of 381.83 g/mol.

Properties

Molecular Formula |

C14H16ClN5O3S |

|---|---|

Molecular Weight |

369.8 g/mol |

IUPAC Name |

4-chloro-3-piperidin-1-ylsulfonyl-N-(1H-1,2,4-triazol-5-yl)benzamide |

InChI |

InChI=1S/C14H16ClN5O3S/c15-11-5-4-10(13(21)18-14-16-9-17-19-14)8-12(11)24(22,23)20-6-2-1-3-7-20/h4-5,8-9H,1-3,6-7H2,(H2,16,17,18,19,21) |

InChI Key |

UQSOWZUNMVMNPT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=NN3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the chlorination of a benzamide precursor to introduce the chloro substituent at the 4-position.

Introduction of the Piperidinylsulfonyl Group: The next step involves the sulfonylation of the benzamide core with piperidine sulfonyl chloride under basic conditions to form the piperidinylsulfonyl derivative.

Attachment of the Triazole Ring: The final step involves the coupling of the piperidinylsulfonyl benzamide with a triazole derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(piperidin-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-chloro-3-(piperidin-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(4H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to trigger signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonyl Group

3-(1-Azepanylsulfonyl)-4-Chloro-N-(1H-1,2,4-Triazol-3-Yl)Benzamide

- Key Difference : The sulfonyl group is linked to a 7-membered azepane ring instead of a 6-membered piperidine.

- Impact: Larger ring systems like azepane may alter steric interactions and binding affinity with target proteins.

3-(((3S,5S)-3,5-Dimethylpiperidin-1-Yl)Sulfonyl)-N-(5-(p-Tolyl)-4H-1,2,4-Triazol-3-Yl)Benzamide

- Key Difference : The piperidine ring is substituted with methyl groups at positions 3 and 5, and the triazole has a p-tolyl substituent.

- The p-tolyl group may increase hydrophobic interactions in binding pockets. This compound showed a ligand efficiency (E) value of -1400 mg kg⁻¹ in computational studies, though its biological relevance remains unvalidated .

Variations in the Triazole Substituents

N-[5-(4-Pyridinyl)-1H-1,2,4-Triazol-3-Yl]-Benzamide (Compound 1)

- Key Difference : Lacks the sulfonyl and chloro groups but includes a pyridinyl substituent on the triazole.

- Impact : Reported antibacterial and antioxidant activities in benzamide derivatives highlight the role of heteroaromatic substituents. However, the absence of sulfonyl groups may reduce solubility or target specificity .

2-((5-(3-Bromophenyl)-4-Methyl-4H-1,2,4-Triazol-3-Yl)Thio)-N-(4-Chloro-3-(Trifluoromethyl)Phenyl)Propanamide

- Key Difference : Features a bromophenyl-thioether linkage and trifluoromethyl group.

- Impact: The trifluoromethyl group enhances metabolic stability, while the thioether linkage may influence nonlinear optical (NLO) properties. Such derivatives are explored for NLO applications rather than bioactivity .

Modifications to the Benzamide Core

N-((5-(Tri-Fluoromethyl)-4H-1,2,4-Triazol-3-Yl)Carbamothioyl)Benzamide (Compound 4)

- Key Difference : Replaces the sulfonyl group with a thiourea moiety.

- Impact : Thiourea derivatives exhibit antibacterial properties but may suffer from reduced stability compared to sulfonamides. Synthesis yields for such compounds are low (24–27%), limiting practical utility .

4-{5-[(4-Cyclopropyl-1H-Indazol-5-Yl)Amino]-1-Methyl-1H-1,2,4-Triazol-3-Yl}-N-(2,2-Difluoroethyl)Benzamide

- Key Difference : Incorporates a difluoroethyl group and indazole-triazole hybrid structure.

- Impact: The difluoroethyl group improves pharmacokinetics by enhancing solubility and bioavailability.

Structural and Functional Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.